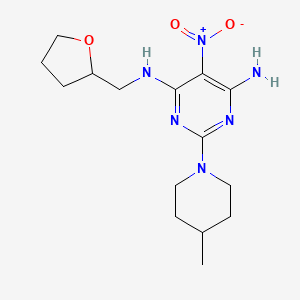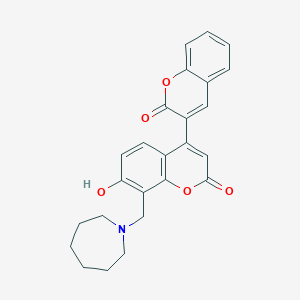
8'-(azepan-1-ylmethyl)-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound characterized by its unique bichromene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps:
Formation of the Bichromene Core: The initial step involves the synthesis of the bichromene core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions to form the chromene rings.
Introduction of the Hydroxy Group: The hydroxy group at the 7’ position can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction. This involves reacting the bichromene intermediate with an azepane derivative under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in 8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as reducing the bichromene core to a dihydro derivative using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dihydro derivatives.
Substitution: Functionalized azepane derivatives.
Applications De Recherche Scientifique
8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the azepane ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(azepan-1-ylmethyl)-7-hydroxychromene-2-one: Similar structure but lacks the bichromene core.
7-hydroxy-2H-chromene-2-one: Lacks the azepane ring and bichromene structure.
8-(piperidin-1-ylmethyl)-7-hydroxy-2H-chromene-2-one: Similar but with a piperidine ring instead of an azepane ring.
Uniqueness
8’-(azepan-1-ylmethyl)-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene core, which provides additional sites for chemical modification and potential interactions. The presence of both a hydroxy group and an azepane ring further enhances its versatility in chemical reactions and biological applications.
Propriétés
Formule moléculaire |
C25H23NO5 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
8-(azepan-1-ylmethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C25H23NO5/c27-21-10-9-17-18(19-13-16-7-3-4-8-22(16)30-25(19)29)14-23(28)31-24(17)20(21)15-26-11-5-1-2-6-12-26/h3-4,7-10,13-14,27H,1-2,5-6,11-12,15H2 |
Clé InChI |
QJQVTDFEVJGTHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11254144.png)
![ethyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11254149.png)
![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254150.png)
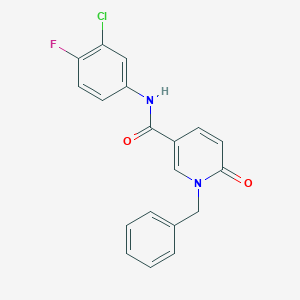
![3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B11254159.png)
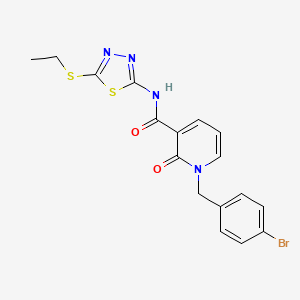
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B11254167.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11254178.png)
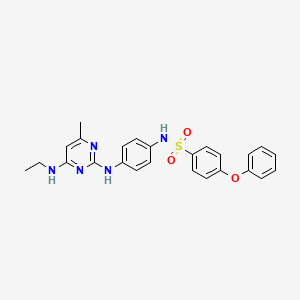
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide](/img/structure/B11254187.png)
![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methoxyaniline](/img/structure/B11254188.png)
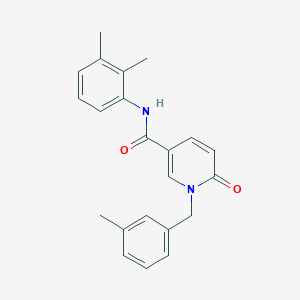
![2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11254193.png)
